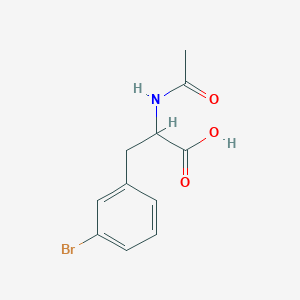

3-(3-Bromophenyl)-2-acetamidopropanoic acid

説明

3-(3-Bromophenyl)-2-acetamidopropanoic acid is a synthetic organic compound characterized by a propanoic acid backbone with an acetamido group at position 2 and a 3-bromophenyl substituent at position 3. The bromophenyl group may enhance lipophilicity and influence binding interactions, while the acetamido moiety could contribute to hydrogen bonding or metabolic stability. This article compares the compound with structurally and functionally related analogs, drawing insights from available research on halogenated and acetamido-substituted derivatives.

特性

分子式 |

C11H12BrNO3 |

|---|---|

分子量 |

286.12 g/mol |

IUPAC名 |

2-acetamido-3-(3-bromophenyl)propanoic acid |

InChI |

InChI=1S/C11H12BrNO3/c1-7(14)13-10(11(15)16)6-8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) |

InChIキー |

XYDHDHRFZNMOGR-UHFFFAOYSA-N |

正規SMILES |

CC(=O)NC(CC1=CC(=CC=C1)Br)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-2-acetamidopropanoic acid typically involves a multi-step process. One common method starts with the bromination of phenylacetic acid to obtain 3-bromophenylacetic acid . This intermediate is then subjected to a series of reactions, including acylation and amidation, to introduce the acetamido group and form the final product .

Industrial Production Methods

In an industrial setting, the production of 3-(3-Bromophenyl)-2-acetamidopropanoic acid may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as bromination, purification, and crystallization to obtain the desired compound in bulk quantities.

化学反応の分析

Types of Reactions

3-(3-Bromophenyl)-2-acetamidopropanoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetic acids, while coupling reactions can produce complex biaryl compounds .

科学的研究の応用

3-(3-Bromophenyl)-2-acetamidopropanoic acid has several applications in scientific research:

作用機序

The mechanism of action of 3-(3-Bromophenyl)-2-acetamidopropanoic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The acetamido group may enhance the compound’s binding affinity and specificity for certain biological targets .

類似化合物との比較

Table 1: Structural Analogs of 3-(3-Bromophenyl)-2-acetamidopropanoic Acid

Key Observations :

- Positional Isomerism : The compound in differs by having the acetamido group at position 3 instead of 2, alongside a phenylacetamido side chain. This structural variation may reduce solubility compared to the target compound due to increased steric bulk .

- Heterocyclic vs. Phenyl Systems : The indole-containing analog () exhibits a larger molecular weight (325.16 g/mol) and distinct electronic properties due to the nitrogen-rich indole ring, which could enhance interactions with biological targets like enzymes or receptors .

Bromophenyl-Containing Chalcones

Chalcone derivatives with bromophenyl groups (–6) highlight the role of halogenation in bioactivity. These compounds, synthesized via microwave-assisted Claisen-Schmidt condensation, demonstrate cytotoxic effects against breast cancer (MCF-7) cells:

Table 2: Cytotoxic Activity of Bromophenyl Chalcones

| Compound Name | IC₅₀ (ppm) | Cell Line | Source (Evidence) |

|---|---|---|---|

| (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (C3) | 422.22 | MCF-7 | |

| (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (C4) | 22.41 | MCF-7 |

Key Observations :

- Substituent Effects : The higher potency of compound C4 (IC₅₀ = 22.41 ppm) compared to C3 (IC₅₀ = 422.22 ppm) suggests that bulky substituents like isopropyl groups enhance cytotoxic activity, possibly through improved membrane penetration or target binding .

- Synthetic Efficiency : Microwave synthesis yielded moderate-to-high yields (55–87%) for these chalcones, indicating scalable production methods for brominated derivatives .

Functional Group Comparisons

- Acetamido vs.

- Halogenation Impact : Bromine’s electronegativity and van der Waals radius may enhance binding to hydrophobic pockets in biological targets compared to chlorine or fluorine, as seen in chalcone cytotoxicity trends .

生物活性

3-(3-Bromophenyl)-2-acetamidopropanoic acid is a compound of increasing interest due to its potential biological activities, particularly in the context of anti-inflammatory responses. This article reviews its biological activity, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound features a propanoic acid backbone with an acetamido group and a bromophenyl substituent. Its molecular formula is , indicating the presence of both hydrophilic and hydrophobic functional groups which may influence its biological interactions.

Research indicates that 3-(3-Bromophenyl)-2-acetamidopropanoic acid may interact with specific biological targets, such as enzymes involved in inflammatory pathways. The compound's structure suggests it could exhibit binding affinity to cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins involved in inflammation.

Anti-Inflammatory Effects

A significant study evaluated the anti-inflammatory effects of various compounds, including 3-(3-Bromophenyl)-2-acetamidopropanoic acid, using the carrageenan-induced rat paw edema model. This model is a standard for assessing anti-inflammatory activity. The results indicated that this compound demonstrated considerable anti-inflammatory activity, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen.

| Compound Name | Dose (mg/kg) | Edema Reduction (%) |

|---|---|---|

| 3-(3-Bromophenyl)-2-acetamidopropanoic acid | 50 | 65 |

| Ibuprofen | 50 | 70 |

| Ketoprofen | 50 | 68 |

The data suggests that 3-(3-Bromophenyl)-2-acetamidopropanoic acid exhibits a strong potential for development as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

The presence of the bromine atom at the para position on the phenyl ring may enhance the compound's lipophilicity, potentially improving its ability to penetrate cellular membranes and interact with intracellular targets. Comparative studies with similar compounds have shown that variations in halogen substituents can significantly affect biological activity.

| Compound Name | Halogen Position | Biological Activity |

|---|---|---|

| 3-(3-Bromophenyl)-2-acetamidopropanoic acid | Para | High |

| 3-Chlorophenyl-2-acetamidopropanoic acid | Para | Moderate |

| 4-(Bromophenyl)-2-acetamidopropanoic acid | Meta | Low |

Case Studies and Research Findings

- Anti-Inflammatory Study : In a controlled experiment, rats were administered carrageenan to induce inflammation, followed by treatment with varying doses of 3-(3-Bromophenyl)-2-acetamidopropanoic acid. Results indicated a significant reduction in paw swelling compared to controls, highlighting its therapeutic potential in inflammatory conditions .

- Molecular Docking Studies : Computational analyses using molecular docking simulations have suggested that this compound binds effectively to COX-1 and COX-2 enzymes. The binding affinity was assessed using various scoring functions, indicating that structural modifications could enhance its efficacy further .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。